molecular formula C17H20N4O2S2 B2379426 N-[3-(3-methylbutylamino)quinoxalin-2-yl]thiophene-2-sulfonamide CAS No. 714233-89-3

N-[3-(3-methylbutylamino)quinoxalin-2-yl]thiophene-2-sulfonamide

Cat. No.: B2379426
CAS No.: 714233-89-3
M. Wt: 376.49
InChI Key: UYCRIDSVZOEZHQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[3-(3-methylbutylamino)quinoxalin-2-yl]thiophene-2-sulfonamide is a chemical compound used in scientific research. This versatile material exhibits intriguing properties, making it valuable for diverse applications across various disciplines.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(3-methylbutylamino)quinoxalin-2-yl]thiophene-2-sulfonamide typically involves the reaction of quinoxaline derivatives with thiophene-2-sulfonamide under specific conditions. One common approach is the condensation of 2,3-diphenylquinoxaline with thiophene-2-sulfonamide in the presence of a suitable catalyst . The reaction conditions often include the use of organic solvents and controlled temperatures to ensure optimal yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods aim to maximize efficiency and minimize waste, ensuring a consistent supply of high-quality material for research and development purposes .

Chemical Reactions Analysis

Types of Reactions

N-[3-(3-methylbutylamino)quinoxalin-2-yl]thiophene-2-sulfonamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles under specific conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Nucleophiles such as amines, thiols, and halides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Scientific Research Applications

N-[3-(3-methylbutylamino)quinoxalin-2-yl]thiophene-2-sulfonamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs and treatments.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of N-[3-(3-methylbutylamino)quinoxalin-2-yl]thiophene-2-sulfonamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-3-(piperazin-2-yl)quinoxaline
  • 2-Methoxy-3-(piperazin-2-yl)quinoxaline
  • 2,3-Diphenylquinoxaline

Uniqueness

N-[3-(3-methylbutylamino)quinoxalin-2-yl]thiophene-2-sulfonamide stands out due to its unique combination of a quinoxaline core with a thiophene-2-sulfonamide moiety. This structure imparts distinct chemical and biological properties, making it valuable for specific research applications .

Properties

IUPAC Name

N-[3-(3-methylbutylamino)quinoxalin-2-yl]thiophene-2-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N4O2S2/c1-12(2)9-10-18-16-17(20-14-7-4-3-6-13(14)19-16)21-25(22,23)15-8-5-11-24-15/h3-8,11-12H,9-10H2,1-2H3,(H,18,19)(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYCRIDSVZOEZHQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCNC1=NC2=CC=CC=C2N=C1NS(=O)(=O)C3=CC=CS3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N4O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901332974
Record name N-[3-(3-methylbutylamino)quinoxalin-2-yl]thiophene-2-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901332974
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

376.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

7.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26663372
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

714233-89-3
Record name N-[3-(3-methylbutylamino)quinoxalin-2-yl]thiophene-2-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901332974
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.